REACTION_CXSMILES
|
[C:1]([O:4]CC[CH2:7][CH2:8][O:9][C:10](=O)[CH3:11])(=[O:3])[CH3:2].C(OC(OC(=O)C)CCC)(=O)C>>[O:9]1[CH2:8][CH2:7][CH2:11][CH2:10]1.[C:1]([OH:4])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCOC(C)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CCC)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T)
|
Type
|
CUSTOM
|
Details
|
of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The aqueous effluent collected
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4]CC[CH2:7][CH2:8][O:9][C:10](=O)[CH3:11])(=[O:3])[CH3:2].C(OC(OC(=O)C)CCC)(=O)C>>[O:9]1[CH2:8][CH2:7][CH2:11][CH2:10]1.[C:1]([OH:4])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCOC(C)=O
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(CCC)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The tube reactor, charged with 110 grams of alumina catalyst (1/8 inch pellets, Harshaw Al-0104T)
|
Type
|
CUSTOM
|
Details
|
of water are admitted to the evaporator simultaneously from different addition funnels over a 20 minute period
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The aqueous effluent collected
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 90% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |